Sodium 3-(allyloxy)-2-hydroxypropanesulphonate
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Overview
Description
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is a chemical compound with the molecular formula C₆H₁₁NaO₅S and a molecular weight of 218.20 g/mol . . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate typically involves the reaction of sodium bisulphite with allyl glycidyl ether. The process begins by dissolving sodium bisulphite in water and raising the temperature of the solution. Allyl glycidyl ether is then added to the sodium bisulphite aqueous solution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles such as halides or other anionic species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted propanesulphonates .
Scientific Research Applications
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3-(allyloxy)-2-hydroxypropanesulphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its sulfonate group can participate in ionic interactions, while the allyloxy and hydroxy groups can engage in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Sodium 2-hydroxy-3-(methacryloyloxy)propane-1-sulfonate (HMPS): Similar in structure but with a methacryloyloxy group instead of an allyloxy group.
Sodium allylsulfonate: Contains an allyl group but lacks the hydroxy and propanesulphonate components.
3-Sulfopropyl acrylate potassium salt: Similar sulfonate functionality but with an acrylate group.
Uniqueness: Sodium 3-(allyloxy)-2-hydroxypropanesulphonate is unique due to its combination of allyloxy, hydroxy, and sulfonate groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical functionalities and interactions .
Properties
CAS No. |
52556-42-0 |
---|---|
Molecular Formula |
C6H12NaO5S |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
sodium;2-hydroxy-3-prop-2-enoxypropane-1-sulfonate |
InChI |
InChI=1S/C6H12O5S.Na/c1-2-3-11-4-6(7)5-12(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10); |
InChI Key |
KKNSFTKNGNSIBW-UHFFFAOYSA-N |
SMILES |
C=CCOCC(CS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)O)O.[Na] |
52556-42-0 | |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate play in the acrylamide copolymer for enhanced oil recovery?
A1: Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate is one of the monomers used in the synthesis of the acrylamide copolymer []. Its inclusion likely contributes to the copolymer's enhanced viscosity, salt resistance, and temperature tolerance. These properties are crucial for efficient mobility control and oil displacement in challenging reservoir conditions.
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